![molecular formula C10H15NO3 B11901330 Ethyl6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B11901330.png)
Ethyl6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate
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Overview
Description
Ethyl (1R,5R)-6-oxo-3-azabicyclo[321]octane-3-carboxylate is a bicyclic compound that features a unique azabicyclo structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1R,5R)-6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate can be achieved through various methods. One common approach involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene followed by regioselective cleavage of the obtained tricyclo intermediate . Another method includes the use of asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1R,5R)-6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
Ethyl (1R,5R)-6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate has several applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl (1R,5R)-6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate involves its interaction with specific molecular targets. The unique structure of the compound allows it to bind to enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Ethyl (1R,5R)-6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate can be compared with other similar compounds such as:
8-oxabicyclo[3.2.1]octane: This compound has a similar bicyclic structure but contains an oxygen atom in the ring.
11-oxatricyclo[5.3.1.0]undecane: This compound features a tricyclic structure with an oxygen atom.
The uniqueness of Ethyl (1R,5R)-6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate lies in its azabicyclo structure, which imparts distinct chemical and biological properties.
Biological Activity
Ethyl 6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate, with the chemical formula C10H15NO3 and CAS number 850991-53-6, is a bicyclic compound that has garnered interest due to its potential biological activities. This compound is structurally related to various azabicyclic compounds, which have been studied for their pharmacological properties, particularly in the context of inflammation and pain management.
Structural Characteristics
The molecular structure of ethyl 6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate includes a bicyclic framework that contributes to its biological activity. The compound features a carboxylate group that may influence its interaction with biological targets.
Physical Properties
Property | Value |
---|---|
Molecular Formula | C10H15NO3 |
Molecular Weight | 197.23 g/mol |
Appearance | Not specified |
Solubility | Not specified |
Research indicates that compounds with similar bicyclic structures exhibit significant biological activities, particularly as inhibitors of enzymes involved in inflammatory pathways. Ethyl 6-oxo-3-azabicyclo[3.2.1]octane derivatives have been explored for their ability to inhibit N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme implicated in the degradation of palmitoylethanolamide (PEA), a compound known for its anti-inflammatory properties .
In Vitro Studies
In vitro studies have demonstrated that certain derivatives of azabicyclo[3.2.1]octane possess high inhibitory activity against NAAA, with some compounds showing IC50 values in the low nanomolar range (e.g., 0.042 μM) . These findings suggest that modifications to the azabicyclo structure can enhance biological efficacy.
Case Studies
- NAAA Inhibition : A study focusing on the structure–activity relationship (SAR) of azabicyclo[3.2.1]octane compounds revealed that specific structural modifications significantly increased NAAA inhibitory activity . This suggests a promising avenue for developing new anti-inflammatory drugs.
- Pharmacokinetics : Another study highlighted the pharmacokinetic properties of a novel azabicyclic compound that showed favorable absorption and distribution characteristics, making it a candidate for further therapeutic exploration .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate, and how is stereochemical control achieved?
The synthesis typically involves constructing the bicyclic scaffold via intramolecular cyclization or ring-closing metathesis. Key steps include:
- Cyclization precursors : Starting from a linear amine or ester derivative, such as ethyl 3-aminocyclohexenecarboxylate, followed by oxidation to introduce the oxo group .
- Oxidation : Use of mild oxidizing agents (e.g., TEMPO/NaOCl) to avoid over-oxidation of the bicyclic core .
- Stereochemical control : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., proline-derived organocatalysts) ensure enantioselectivity. Reaction temperatures below 0°C minimize racemization .
Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic methods?
- NMR :
- X-ray crystallography : Resolves the bicyclic geometry and confirms stereochemistry (e.g., endo vs. exo configurations). The oxo group’s position is validated by bond lengths (~1.21 Å for C=O) .
Q. What analytical techniques are recommended for purity assessment and characterization?
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm. Purity >95% is typical for research-grade material .
- Mass spectrometry (MS) : ESI-MS in positive ion mode shows [M+H]⁺ at m/z 228.2 (calculated molecular weight: 227.27 g/mol) .
- Elemental analysis : Acceptable C, H, N tolerances ±0.3% .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing side products like epimerization or ring-opening?
- Catalyst screening : Replace traditional bases (e.g., K₂CO₃) with DMAP to enhance cyclization efficiency .
- Protecting groups : Use tert-butyl esters instead of ethyl esters for intermediates to reduce steric hindrance during ring closure .
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while non-polar solvents (e.g., toluene) suppress epimerization .
Q. How should researchers resolve contradictions between computational predictions and experimental data (e.g., bioactivity vs. docking results)?
- Case study : If the compound shows unexpected inactivity against a protease target predicted to bind strongly:
- Re-evaluate stereochemistry : Test enantiomers via chiral HPLC (Chiralpak IA column) .
- Solvent accessibility in docking : Use explicit solvent MD simulations (AMBER) to assess binding pocket hydration .
- Experimental validation : Perform isothermal titration calorimetry (ITC) to measure binding affinity directly .
Q. What strategies are effective for probing the compound’s mechanism of action in biological systems?
- Target identification : Use affinity chromatography with a biotinylated analog to pull down interacting proteins .
- SAR studies : Synthesize analogs lacking the oxo group or with modified ester chains to assess hydrogen bonding and lipophilicity roles .
- Enzyme inhibition assays : Test against serine hydrolases or metalloproteases, monitoring activity via fluorogenic substrates (e.g., Dabcyl-Edans peptides) .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
- DFT calculations : Optimize transition states for key reactions (e.g., ester hydrolysis) to predict metabolic stability .
- LogP prediction : Use Molinspiration or SwissADME to balance lipophilicity (target LogP ~2.5) for blood-brain barrier penetration .
- MD simulations : Simulate 100-ns trajectories in explicit water to assess conformational stability and aggregation propensity .
Properties
Molecular Formula |
C10H15NO3 |
---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
ethyl (1R,5R)-6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate |
InChI |
InChI=1S/C10H15NO3/c1-2-14-10(13)11-5-7-3-8(6-11)9(12)4-7/h7-8H,2-6H2,1H3/t7-,8-/m1/s1 |
InChI Key |
YMCVBSNHYFZDOU-HTQZYQBOSA-N |
Isomeric SMILES |
CCOC(=O)N1C[C@@H]2C[C@H](C1)C(=O)C2 |
Canonical SMILES |
CCOC(=O)N1CC2CC(C1)C(=O)C2 |
Origin of Product |
United States |
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